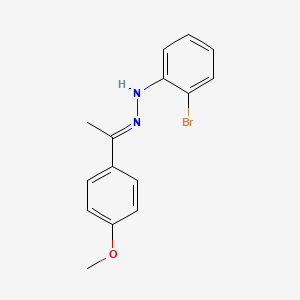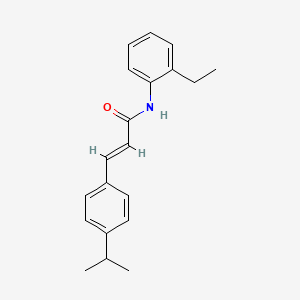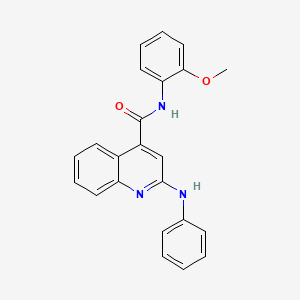![molecular formula C19H25ClN4O2 B6007304 {3-(3-chlorobenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}methanol](/img/structure/B6007304.png)
{3-(3-chlorobenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-(3-chlorobenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}methanol is a chemical compound that has gained attention in scientific research due to its potential applications in medicine.
Mecanismo De Acción
The mechanism of action of {3-(3-chlorobenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}methanol is not fully understood. However, it is believed to work by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption ultimately leads to the death of the fungal cell.
Biochemical and Physiological Effects:
Studies have shown that {3-(3-chlorobenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}methanol can have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes involved in the synthesis of ergosterol. Physiologically, it has been shown to cause changes in the structure and function of fungal cell membranes, ultimately leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {3-(3-chlorobenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}methanol in lab experiments is its ability to selectively target fungi without harming human cells. Additionally, it has a relatively low toxicity profile, making it a potentially safer alternative to other antifungal agents. However, one limitation is that it may not be effective against all types of fungi, and further research is needed to determine its efficacy against different strains.
Direcciones Futuras
There are several potential future directions for research on {3-(3-chlorobenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}methanol. One area of interest is its potential use in combination with other antifungal agents to improve efficacy. Additionally, further research is needed to determine its potential use in the treatment of other diseases, such as cancer. Finally, there is a need for more research on the safety and toxicity of the compound to determine its suitability for use in humans.
Métodos De Síntesis
The synthesis of {3-(3-chlorobenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}methanol involves a multi-step process that includes the use of various reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the compound can be synthesized in both laboratory and industrial settings.
Aplicaciones Científicas De Investigación
One of the primary applications of {3-(3-chlorobenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}methanol is in the field of medicine. Specifically, it has been studied for its potential use as an antifungal agent due to its ability to inhibit the growth of certain fungi. Additionally, it has been investigated for its potential use in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
1-[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-4-(1,2,4-triazol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O2/c20-17-5-1-4-16(10-17)11-19(13-25)7-3-8-23(12-19)18(26)6-2-9-24-15-21-14-22-24/h1,4-5,10,14-15,25H,2-3,6-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPZPEGAINKTRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCN2C=NC=N2)(CC3=CC(=CC=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6007236.png)

![2-{3-[2-(cyclohexylmethyl)-4-morpholinyl]-3-oxopropyl}-1,2-oxazinane](/img/structure/B6007249.png)
![2-(5-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6007255.png)
![N-(4-{[(4-chlorophenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)-N'-(4-fluorophenyl)guanidine](/img/structure/B6007266.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-6-hydroxy-N-methylnicotinamide](/img/structure/B6007270.png)

![5-(2,5-dimethoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6007279.png)

![2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6007311.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6007316.png)
